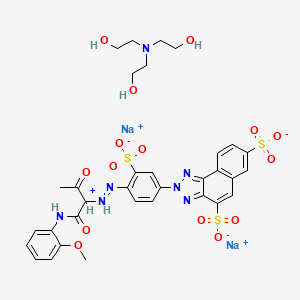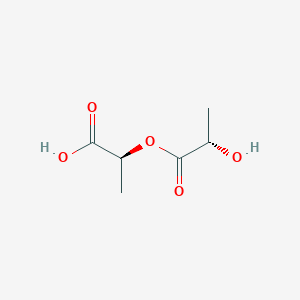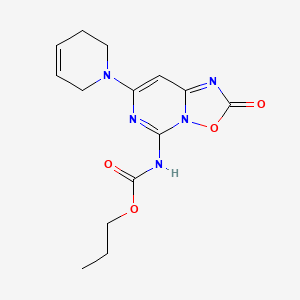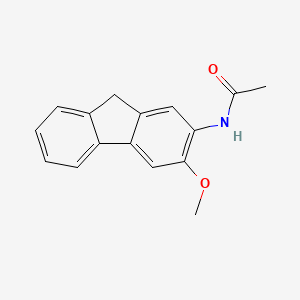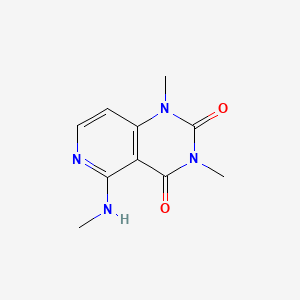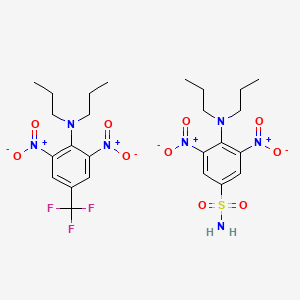
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine is a complex chemical mixture. This compound is known for its unique structural properties and potential applications in various scientific fields. The mixture combines the properties of benzenesulfonamide derivatives and trifluoromethyl-substituted benzenamines, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro- involves the nitration of benzenesulfonamide followed by the introduction of dipropylamino groups. The reaction typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the 3 and 5 positions.
For the preparation of 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine, the process involves the nitration of N,N-dipropylaniline followed by the introduction of a trifluoromethyl group. This can be achieved using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in these compounds can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compounds.
Substitution: Halogenated benzenesulfonamide or benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new materials and catalysts.
Biology
In biological research, these compounds can be used as probes to study enzyme interactions and protein binding due to their ability to form stable complexes with biological molecules.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The nitro and trifluoromethyl groups can enhance the bioactivity and stability of pharmaceutical compounds.
Industry
In the industrial sector, these compounds are used in the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compounds to their targets, leading to increased biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: A pre-emergence herbicide with a similar trifluoromethyl-substituted benzenamine structure.
Dinitroaniline: Compounds with similar nitro and amine functional groups.
Uniqueness
The combination of benzenesulfonamide and trifluoromethyl-substituted benzenamine in a single mixture provides unique properties not found in individual compounds. This mixture offers enhanced reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Propriétés
Numéro CAS |
63665-17-8 |
|---|---|
Formule moléculaire |
C25H34F3N7O10S |
Poids moléculaire |
681.6 g/mol |
Nom IUPAC |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |
Clé InChI |
RGPOIPXNXGFTIT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



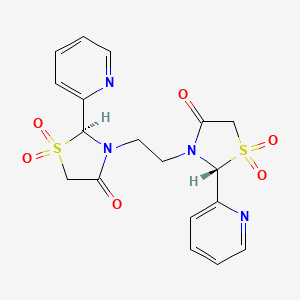


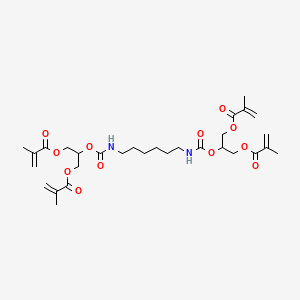

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)

